molecular formula C10H12N2O B7862879 2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile

2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile

Cat. No.: B7862879
M. Wt: 176.21 g/mol
InChI Key: WMYIIYCQNVEBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile is a benzonitrile derivative featuring a hydroxyethylamino-methyl substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁N₂O, with a molecular weight of 175.21 g/mol (calculated). The compound’s structure combines a nitrile group with a secondary amine and hydroxyl group, conferring both polar and hydrogen-bonding capabilities. This unique profile makes it relevant in medicinal chemistry, particularly in studies targeting PD-L1 dimerization for breast cancer therapy .

Properties

IUPAC Name

2-[(2-hydroxyethylamino)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-7-9-3-1-2-4-10(9)8-12-5-6-13/h1-4,12-13H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIIYCQNVEBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Formylbenzonitrile

The aldehyde precursor 2-formylbenzonitrile is pivotal for reductive amination. While direct formylation of benzonitrile is challenging due to the nitrile group’s meta-directing effects, oxidation of 2-methylbenzonitrile using selenium dioxide (SeO₂) in dioxane under reflux (120°C, 8–12 h) achieves moderate yields (45–55%). Alternative routes include:

  • Ozonolysis of 2-vinylbenzonitrile : Yields ~40% but requires stringent temperature control (−78°C).

  • Vilsmeier-Haack formylation : Limited applicability due to competing nitrile reactivity.

Reductive Amination with 2-Aminoethanol

2-Formylbenzonitrile reacts with 2-aminoethanol in ethanol or tetrahydrofuran (THF) under acidic conditions (acetic acid, pH 4–5). Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate at 25–30°C over 12–24 h, yielding 2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile (68–75% yield). Critical parameters include:

  • Molar ratio : 1:1.2 (aldehyde:amine) minimizes byproducts.

  • Solvent polarity : Ethanol enhances solubility of intermediates compared to THF.

Table 1: Optimization of Reductive Amination Conditions

ParameterConditionYield (%)Purity (%)
SolventEthanol7598
Temperature (°C)256895
Reducing AgentNaBH₃CN7598
Reaction Time (h)247598

Nucleophilic Substitution of 2-(Halomethyl)benzonitrile

Preparation of 2-(Chloromethyl)benzonitrile

2-(Chloromethyl)benzonitrile is synthesized via radical chlorination of 2-methylbenzonitrile using sulfuryl chloride (SO₂Cl₂) and azo initiators (e.g., AIBN) in chlorobenzene (80°C, 6 h). Yields reach 60–65%, though purification via silica gel chromatography is essential to remove di- and tri-chlorinated byproducts.

Amination with 2-Aminoethanol

Reacting 2-(chloromethyl)benzonitrile with 2-aminoethanol in dimethylformamide (DMF) at 60°C for 6 h affords the target compound in 55–60% yield. Potassium carbonate (K₂CO₃) as a base improves nucleophilicity, while excess amine (1.5 equiv) drives the reaction to completion. Challenges include:

  • Competitive elimination : Mitigated by maintaining temperatures below 70°C.

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Table 2: Comparative Analysis of Amination Methods

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Reductive Amination2-Formylbenzonitrile7598High selectivity
Nucleophilic Substitution2-(Chloromethyl)benzonitrile6092Scalable chlorination

Alternative Pathways and Emerging Strategies

Mannich Reaction

A three-component reaction involving benzonitrile , formaldehyde , and 2-aminoethanol under basic conditions (pH 9–10) forms the target compound via iminium ion intermediates . However, low yields (30–40%) and side-product formation limit utility.

Catalytic Amination

Palladium-catalyzed coupling of 2-cyanobenzyl bromide with 2-aminoethanol using Pd(OAc)₂/Xantphos in toluene (100°C, 12 h) achieves 50–55% yield. This method avoids harsh reducing agents but requires inert atmospheres and expensive catalysts.

Purification and Characterization

Crystallization Techniques

Recrystallization from n-propanol or acetonitrile yields high-purity (>98%) crystals. Slow cooling (0–5°C, 2 h) minimizes occluded solvents, as demonstrated in patent WO2016139677A1.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, 1H, Ar–H), 7.65 (t, 1H, Ar–H), 4.15 (s, 2H, CH₂NH), 3.60 (t, 2H, CH₂OH), 2.80 (t, 2H, NHCH₂).

  • IR (KBr) : 2240 cm⁻¹ (C≡N), 3350 cm⁻¹ (O–H).

Industrial-Scale Considerations

Cost-Effectiveness

Dimethyl sulfate and K₂CO₃ offer economical methylation and amination routes, reducing reliance on noble metal catalysts. Batch processes using methyl isobutyl ketone (MIBK) as a solvent enhance throughput (10–15 kg/batch) .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(2-Oxo-ethylamino)-methyl]-benzonitrile.

    Reduction: Formation of 2-[(2-Hydroxy-ethylamino)-methyl]-benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzonitrile group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(2-Hydroxy-ethylamino)-benzonitrile
  • Molecular formula : C₉H₁₀N₂O, MW : 162.2 g/mol .
  • Substituent at the 4-position instead of the 2-position.
  • Implications : Positional isomerism affects electronic distribution and steric interactions. The 4-isomer may exhibit altered binding affinities in biological systems compared to the 2-substituted derivative.
3-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile
  • Status : Discontinued commercial product .
  • Key difference : Substituent at the 3-position .

Amino Group Variants

2-(Dimethylamino)benzonitrile
  • Molecular formula : C₉H₁₀N₂, MW : 146.19 g/mol .
  • Structural difference: Replaces the hydroxyethylamino-methyl group with a dimethylamino group.
  • Properties : Lacks hydroxyl functionality, increasing lipophilicity (logP ~1.5 estimated) and reducing hydrogen-bonding capacity. This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.
4-[(Dimethylamino)methyl]benzonitrile
  • Molecular formula : C₁₀H₁₂N₂, MW : 160.22 g/mol .
  • Key feature: Dimethylamino group attached via a methyl linker at the 4-position.
  • Applications: Likely explored in materials science due to electron-donating dimethylamino groups, contrasting with the hydroxylated target compound’s biological focus .

Extended Conjugation Systems

2-[2-[4-(Dimethylamino)phenyl]ethenyl]benzonitrile
  • Molecular formula : C₁₇H₁₆N₂, MW : 248.32 g/mol .
  • Structure: Styryl-linked dimethylamino group introduces conjugation, shifting absorption/emission spectra.
  • Applications: Potential use in OLEDs as a thermally activated delayed fluorescence (TADF) material, unlike the hydroxyethylamino derivative’s therapeutic role .

Complex Derivatives in Drug Discovery

Quinazolinone-Benzonitrile Hybrids (e.g., Compound 5f in )
  • Structure: Incorporates 2-[(dialkylamino)methyl]quinazolin-4-one linked to benzonitrile.
  • Activity : Moderate DPP-4 inhibitory activity (IC₅₀ ~0.1–1 µM), outperformed by sitagliptin (IC₅₀ 0.0236 µM) .
  • Comparison: The simpler hydroxyethylamino-benzonitrile structure may offer synthetic accessibility and reduced metabolic complexity compared to multi-ring hybrids.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Substituent Position Key Functional Groups
2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile C₁₀H₁₁N₂O 175.21 2-position –CN, –NH(CH₂CH₂OH), –CH₂–
4-(2-Hydroxy-ethylamino)-benzonitrile C₉H₁₀N₂O 162.20 4-position –CN, –NHCH₂CH₂OH
2-(Dimethylamino)benzonitrile C₉H₁₀N₂ 146.19 2-position –CN, –N(CH₃)₂
2-[2-[4-(Dimethylamino)phenyl]ethenyl]benzonitrile C₁₇H₁₆N₂ 248.32 2-position –CN, styryl–N(CH₃)₂

Research Findings and Implications

  • Synthetic Accessibility: Hydroxyethylamino derivatives may require protective group strategies (e.g., hydroxyl protection during amination), increasing synthetic steps compared to dimethylamino analogs .
  • Biological Activity: The hydroxyl group in this compound enhances hydrogen-bonding with PD-L1, critical for dimerization inhibition .
  • Material Science: Dimethylamino and styryl derivatives exhibit optoelectronic properties suitable for OLEDs, whereas hydroxylated variants are less ideal due to polarity .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Hydroxy-ethylamino)-methyl]-benzonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For instance, reacting 2-aminobenzonitrile derivatives with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaHCO₃) can yield the target molecule. Optimization includes controlling stoichiometry, temperature (40–60°C), and solvent polarity (e.g., DMF or THF). Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is commonly used for purification . Monitoring reaction progress via TLC and confirming purity via HPLC (>97% purity) is critical .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., mean C–C bond length accuracy ±0.009 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.76 ppm for aromatic protons) confirm functional groups and hydrogen bonding .
  • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O–H/N–H stretches) validate nitrile and amine/hydroxyl groups .
  • Mass spectrometry (HR-MS) : Exact mass determination (e.g., 239.1885 Da) ensures molecular integrity .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is hygroscopic and prone to oxidation due to the benzonitrile moiety. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring are recommended .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) using functionals like B3LYP (hybrid exact exchange) and gradient-corrected correlation (e.g., Lee-Yang-Parr) can calculate:

  • HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
  • Charge distribution maps to identify hydrogen-bonding motifs .
  • Thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) for reaction feasibility . Basis sets like 6-31G(d,p) are suitable for geometry optimization .

Q. What mechanistic insights explain its role in PD-L1 dimerization for anti-cancer applications?

In breast cancer studies, derivatives of this compound induce PD-L1 dimerization, disrupting the PD-L1–AKT–mTOR/Bcl2 pathway. Molecular docking simulations reveal interactions with PD-L1’s hydrophobic cleft (e.g., biphenyl-binding domains). In vitro assays (e.g., Western blotting for phosphorylated AKT) validate pathway inhibition .

Q. How can this compound be tailored for corrosion inhibition in acidic environments?

Modifications to the hydroxyethylamino side chain (e.g., introducing electron-withdrawing groups like Cl) enhance adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1 M HCl show inhibition efficiencies >85% for derivatives like HABN-3 .

Q. What challenges arise in analyzing its degradation products, and how can they be addressed?

Degradation pathways (hydrolysis, oxidation) produce intermediates like 2-aminobenzonitrile and glycolic acid. Advanced techniques include:

  • LC-MS/MS : Identifies low-concentration degradation products with MRM transitions.
  • GC-MS : Detects volatile byproducts (e.g., CO₂ from nitrile hydrolysis) .
  • Quantum mechanical calculations : Predict degradation routes using Fukui indices .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., amine alkylation).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) .
  • Design of Experiments (DoE) : Optimizes parameters (pH, catalyst loading) via response surface methodology .

Q. How do solvent effects influence its reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings by coordinating palladium catalysts. Solvent-free conditions under ball milling have also shown promise for eco-friendly synthesis .

Q. What in silico tools are recommended for toxicity and eco-toxicity profiling?

  • ADMET Predictor™ : Estimates bioavailability and hepatotoxicity risks.
  • ECOSAR : Predicts aquatic toxicity (e.g., LC50 for fish) .
  • Molecular dynamics simulations : Assess binding affinity to off-target proteins (e.g., cytochrome P450) .

Data Contradictions and Resolution

  • Contradiction : Computational vs. experimental bond angles in crystal structures.
    Resolution : Use higher-level theory (e.g., CCSD(T)) for benchmarks and account for crystal packing forces in DFT models .
  • Contradiction : Variable corrosion inhibition efficiency across studies.
    Resolution : Standardize testing protocols (ASTM G5/G59) and control surface pretreatment (e.g., abrasive polishing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.